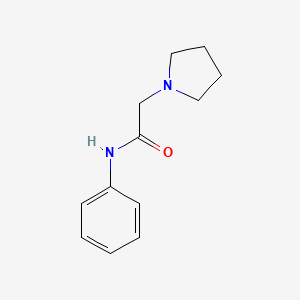

1-Pyrrolidineacetamide, N-phenyl-

Descripción

1-Pyrrolidineacetamide, N-phenyl- (CID 203854) is a small organic compound with the molecular formula C₁₂H₁₆N₂O. Its structure consists of a pyrrolidine ring linked to an acetamide group, which is further substituted with an N-phenyl moiety (SMILES: C1CCN(C1)CC(=O)NC2=CC=CC=C2) . This compound has garnered attention in medicinal chemistry due to its anti-HIV activity. Specifically, it competitively inhibits HIV-1 integrase (IN) binding to viral DNA, with an IC₅₀ of 7.29 ± 0.68 μM and antiretroviral activity (EC₅₀ = 17.05 μg/mL) . Molecular docking reveals that its pyrrolidine nitrogen forms cation-π interactions with residue K173 of HIV-1 IN, while the carbonyl oxygen engages in hydrogen bonding with T174 .

Propiedades

IUPAC Name |

N-phenyl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-14-8-4-5-9-14)13-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOIRYLEIVBXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165344 | |

| Record name | 1-Pyrrolidineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15350-98-8 | |

| Record name | 1-Pyrrolidineacetamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015350988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineacetamide, N-phenyl- typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-Pyrrolidineacetamide, N-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or ester derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Cognitive Enhancers

This compound is structurally related to well-known cognitive enhancers such as piracetam and phenotropil. Its derivatives have been investigated for their potential neuroprotective effects and cognitive-enhancing properties. Research indicates that these compounds may improve memory and learning capabilities by modulating neurotransmitter systems .

Analgesics and Antidepressants

Studies have explored the analgesic properties of pyrrolidine derivatives, suggesting that they may serve as effective pain management agents. Additionally, some derivatives exhibit antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .

Synthetic Applications

1-Pyrrolidineacetamide, N-phenyl- serves as a versatile building block in organic synthesis. It is used to create various pharmacologically active compounds through modifications of its structure. Its ability to undergo further chemical transformations makes it valuable in the development of new therapeutic agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in Chemistry of Heterocyclic Compounds, researchers synthesized 1-pyrrolidineacetamide derivatives and assessed their neuroprotective effects against oxidative stress in neuronal cell lines. The results demonstrated significant protective effects, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antidepressant Activity

A study conducted by Vorona et al. evaluated the antidepressant activity of N-phenyl derivatives in rodent models. The findings indicated that certain derivatives significantly reduced depressive behaviors, supporting their potential use as novel antidepressants .

Mecanismo De Acción

The exact mechanism of action of 1-Pyrrolidineacetamide, N-phenyl- is not fully understood. it is believed to influence neuronal and vascular functions, thereby enhancing cognitive function without acting as a sedative or stimulant . It may modulate neurotransmitter systems, including acetylcholine and glutamate, and improve neural plasticity and synaptic transmission .

Comparación Con Compuestos Similares

Substituent Effects on the N-Phenyl Ring

The position and nature of substituents on the N-phenyl ring significantly influence bioactivity:

- Halogen substituents (e.g., 2'-F, 2'-Cl, 2'-Br) enhance activity in N-phenyl phthalimide derivatives used as anticonvulsants and sodium channel blockers . For example, 2'-Cl substitution improves binding to voltage-gated sodium channels, mimicking phenytoin’s mechanism .

- Bulky groups (e.g., iodine, CF₃) reduce activity, likely due to steric hindrance .

- In 1-pyrrolidineacetamide derivatives , the unsubstituted N-phenyl ring is critical for HIV-1 IN binding, as modifications disrupt cation-π interactions with K173 .

Pyrrolidine vs. Other Amine Moieties

- Piperidine-substituted analogs (e.g., compound 7 in ) show reduced fluorescence and binding affinity compared to N-phenyl derivatives, emphasizing the phenyl group’s role in π-stacking .

- N-Methyl verdazyls are non-fluorescent, whereas N-phenyl verdazyls exhibit fluorescence quenching, making them valuable as radical probes .

Thioamide vs. Acetamide Derivatives

Functional Analogues in Therapeutics

- 3-Chloro-N-phenyl-phthalimide : Used in polyimide synthesis, this compound highlights the N-phenyl group’s utility in polymer chemistry rather than bioactivity .

- CI537 (6-S-(N-phenyl)acetamide): A 6’-modified NKT cell agonist, demonstrating the versatility of the N-phenyl acetamide scaffold in immunology .

- N-Butyl-N-phenylacetamide: An alkyl-substituted analog with unknown bioactivity, illustrating how amine modifications alter target specificity .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of N-Phenyl Acetamide Derivatives

Table 2: Impact of N-Phenyl Substituents on Bioactivity

Q & A

Advanced Research Question

- Formalin-induced pain model : Quantifies biphasic (acute vs. inflammatory) pain response.

- Capsaicin-induced hyperalgesia : Evaluates TRPV1 receptor modulation.

- Thermal nociception tests (e.g., hot plate): Measures latency to pain response .

Dose-response curves and comparative studies with standard analgesics (e.g., morphine) are essential for validating efficacy.

How can researchers resolve contradictions in reported IC₅₀ values for N-phenyl-1-pyrrolidineacetamide across different studies?

Advanced Research Question

Discrepancies may arise from assay variability (e.g., SPR vs. fluorescence-based methods) or buffer conditions. To address this:

- Standardize assay protocols (e.g., uniform integrase concentration, pH 7.4).

- Validate with orthogonal techniques (e.g., isothermal titration calorimetry).

- Control for compound purity via HPLC and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.